Cas no 31438-73-0 (2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide)
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Formyl-2-methoxy-phenoxy)-N-phenyl-acetamide
- ALBB-024669
- AKOS000190618
- EN300-227957
- Oprea1_143165
- CS-0215191
- acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-phenyl-
- BBL023907
- 2-(4-Formyl-2-methoxy-phenoxy)-N-phenylacetamide
- VS-07555
- SCHEMBL15331436
- 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide
- STK200423
- Z19660735
- 31438-73-0
- F1726-0135
- 2-(4-FORMYL-2-METHOXYPHENOXY)-N~1~-PHENYLACETAMIDE
- Oprea1_126093
- MFCD01156958
- H34722
- 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide
-
- MDL: MFCD01156958
- Inchi: 1S/C16H15NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
- InChI Key: LTEGRVWVVFAPFC-UHFFFAOYSA-N
- SMILES: O(CC(NC1C=CC=CC=1)=O)C1C=CC(C=O)=CC=1OC
Computed Properties
- Exact Mass: 285.10010796g/mol
- Monoisotopic Mass: 285.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.6Ų
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F650268-10mg |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F650268-50mg |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F650268-100mg |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
| Fluorochem | 015234-1g |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 1g |
£93.00 | 2022-03-01 | ||
| Fluorochem | 015234-5g |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 5g |
£287.00 | 2022-03-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010070-500mg |
2-(4-Formyl-2-methoxy-phenoxy)-N-phenyl-acetamide |
31438-73-0 | 500mg |
1056CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010070-1g |
2-(4-Formyl-2-methoxy-phenoxy)-N-phenyl-acetamide |
31438-73-0 | 1g |
1591CNY | 2021-05-07 | ||
| abcr | AB384932-500 mg |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 500MG |
€165.80 | 2023-01-22 | ||
| abcr | AB384932-1 g |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide |
31438-73-0 | 1g |
€197.30 | 2023-04-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010070-500mg |
2-(4-Formyl-2-methoxy-phenoxy)-N-phenyl-acetamide |
31438-73-0 | 500mg |
1056.0CNY | 2021-07-13 |
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide
Research Brief on 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS: 31438-73-0): Recent Advances and Applications
2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS: 31438-73-0) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its molecular mechanisms, synthetic pathways, and potential clinical applications.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the anti-inflammatory properties of 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide. The researchers demonstrated that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's interaction with key inflammatory pathways, providing a solid foundation for further preclinical studies.
In the context of anticancer research, a 2022 study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit the proliferation of cancer cells. The results indicated that 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide could induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The study attributed this effect to the compound's ability to modulate the activity of specific kinases involved in cell cycle regulation. These findings open new avenues for the development of targeted cancer therapies.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide. A 2023 publication in Organic Process Research & Development detailed a novel, high-yield synthesis route that reduces the use of hazardous reagents and improves scalability. This development is particularly significant for pharmaceutical companies looking to incorporate this compound into large-scale drug production pipelines.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Pharmacokinetic studies are still needed to fully understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, more comprehensive toxicity profiles must be established to ensure its safety for therapeutic use. Future research directions may include structure-activity relationship (SAR) studies to optimize the compound's efficacy and reduce potential side effects.
In conclusion, 2-(4-Formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS: 31438-73-0) represents a promising chemical entity with diverse therapeutic potential. The recent studies highlighted in this brief demonstrate its value as both a bioactive compound and a synthetic intermediate. As research progresses, this molecule may contribute significantly to the development of new treatments for inflammatory diseases and cancer, underscoring the importance of continued investigation in this area.
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